1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCINSUTMIFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, particularly in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10F4N4
- Molecular Weight : 238.19 g/mol
- IUPAC Name : this compound
The presence of trifluoromethyl and fluoroethyl groups enhances the lipophilicity and solubility of the compound, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively. The incorporation of fluoroalkyl groups is believed to enhance these effects by improving membrane permeability and interaction with microbial targets .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory capabilities. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The structural modifications in this compound may contribute to its potency as an anti-inflammatory agent.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Research surrounding similar compounds suggests that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Study 1: Antimicrobial Efficacy
A study investigating a series of pyrazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against a range of pathogens. The study concluded that the presence of fluorinated groups significantly increased the bioactivity of these compounds .
Study 2: Anti-inflammatory Mechanism
In a detailed pharmacological study, a derivative similar to this compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers, supporting the hypothesis that pyrazole compounds can serve as effective anti-inflammatory agents .
Study 3: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that this pyrazole derivative could significantly inhibit cell growth at low concentrations. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer drug .
Research Findings Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C7H7F4N5
- CAS Number : 2098107-32-3
The structure features a pyrazole ring substituted with both trifluoromethyl and fluoroethyl groups, enhancing its lipophilicity and biological activity. These modifications are critical for its interaction with biological targets.
Antiviral Properties
Research has indicated that pyrazole derivatives exhibit antiviral activity. For instance, studies have shown that compounds similar to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can inhibit the RNA-dependent RNA polymerase of viruses such as the measles virus. This suggests potential applications in developing antiviral therapies .
Antimicrobial Activity
Compounds containing the pyrazole structure have been reported to possess significant antimicrobial properties. The incorporation of fluorinated groups enhances these effects, making them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The pyrazole framework is known for its anti-inflammatory properties, contributing to the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluoroalkyl substituents may improve the solubility and efficacy of these compounds in therapeutic contexts .
Pest Control
Recent patents have highlighted the use of pyrazole derivatives in controlling agricultural pests. The compound's structure allows it to act as an effective insecticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. Its efficacy in pest management is attributed to its ability to disrupt biological processes within target species .
Case Studies and Research Findings
Chemical Reactions Analysis
Synthetic Routes and Precursor Chemistry
The compound 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is structurally related to pyrazole derivatives bearing trifluoromethyl and fluoroalkyl substituents. While direct synthesis data for this specific compound is limited in the literature, its reactivity can be inferred from analogous systems:
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Precursor Synthesis : The aldehyde derivative 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2098050-02-1) is a key intermediate . Conversion to the carboximidamide likely involves condensation with ammonia or substituted amines under controlled conditions.
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Regioselective Functionalization : Similar trifluoromethylpyrazoles are synthesized via cyclocondensation of hydrazines with trichloromethyl enones or β-keto esters . The 2-fluoroethyl group may be introduced via nucleophilic substitution or alkylation of precursor pyrazoles.
Reactivity of the Carboximidamide Group
The carboximidamide moiety (-C(=NH)-NH) exhibits nucleophilic and electrophilic reactivity:
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Hydrolysis : Under acidic or basic conditions, carboximidamides hydrolyze to carboxylic acids or amides. For example:
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Condensation Reactions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imines or heterocycles.
Substitution at the Pyrazole Ring
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position of the pyrazole ring. Key reactions include:
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Halogenation : Bromination or iodination using NBS or I/AgNO .
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Cross-Coupling : Suzuki-Miyaura coupling with boronic acids for biaryl synthesis .
Functionalization of the 2-Fluoroethyl Side Chain
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Nucleophilic Fluorine Displacement : The 2-fluoroethyl group can undergo substitution with nucleophiles (e.g., thiols, amines) .
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Oxidation : Potential conversion to a ketone or carboxylic acid under strong oxidizing conditions.
Key Reaction Data
Estimated based on analogous transformations.
Stability and Functional Group Compatibility
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Thermal Stability : Pyrazole cores with trifluoromethyl groups are stable up to 200°C .
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Acid/Base Sensitivity : The carboximidamide group decomposes in strong acids (pH < 2) or bases (pH > 12).
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Photostability : No significant degradation under UV light (studies on related pyrazoles) .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Carboximidamide Derivatives
A series of pyrazole-carboximidamide analogs, synthesized and studied in Molecules (2014), provides a basis for comparison. These compounds share the pyrazole-carboximidamide core but differ in substituents at the N1 and C3/C5 positions (Table 1) .
Table 1: Key Structural and Physicochemical Comparisons
Fluorination Effects
The 2-fluoroethyl group in the target compound distinguishes it from non-fluorinated analogs like the 4-chlorophenyl and nitrophenyl derivatives . Fluorination typically enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
Electronic and Steric Impacts
- Thiophene vs. Trifluoromethyl : Replacing -CF3 with a thiophene ring (as in ) introduces sulfur’s polarizability and aromatic π-system, which may improve binding to hydrophobic protein pockets. However, the trifluoromethyl group’s strong electron-withdrawing nature could enhance electrophilic reactivity in the target compound.
- Chlorophenyl/Nitrophenyl vs. Trifluoromethyl : Chlorine and nitro groups are electron-withdrawing but lack the steric bulk of -CF3. This difference may influence solubility and intermolecular interactions .
Preparation Methods
Synthesis of the Pyrazole Core Bearing Trifluoromethyl Group
The trifluoromethyl-substituted pyrazole core is a key intermediate in the synthesis of the target compound. Several methods have been developed for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives, which provide a foundation for further functionalization.
A patented method describes the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity by reacting ethyl trifluoroacetate (ETFAA) with aqueous methyl hydrazine in acidic aqueous media (acetic acid or other acids such as sulfuric acid, trifluoroacetic acid) at controlled temperatures (10 °C to 80 °C), achieving yields around 86.5% and selectivity up to 96:4 for the desired isomer.
A practical synthetic approach involves a one-step synthesis of regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by separation based on boiling point and pressure diagrams. This method allows the introduction of various functional groups at different positions on the pyrazole ring, facilitating further derivatization.
Formation of the Carboximidamide Group on the Pyrazole Ring
The carboximidamide functional group is introduced typically by amidination of the corresponding pyrazole carboxylic acid or ester precursors or by direct reaction of pyrazole derivatives with amidine reagents.
Several preparation routes for pyrazole-1-carboximidamide derivatives have been reported with varying reaction conditions and yields (see Table 1). These methods generally involve reaction of pyrazole-1-carboxamidine hydrochloride with protecting groups or bases in solvents such as acetone, tetrahydrofuran (THF), or dimethylformamide (DMF), often at room temperature or mild heating.
For example, tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate was synthesized in acetone/water with potassium carbonate at 20 °C, yielding 88% of product.
Another method uses di-tert-butyl dicarbonate with 1H-pyrazole-1-carboximidamide hydrochloride in THF with DMAP and triethylamine at 20 °C for 20 hours, yielding 74.8%.
Amidination reactions in DMF with N-ethyl-N,N-diisopropylamine at 20 °C for 2.7 hours gave yields around 83.9%.
Summary Table of Representative Preparation Conditions and Yields for Pyrazole Carboximidamide Derivatives
Research Findings and Notes on Selectivity and Yield Optimization
The selectivity of pyrazole isomers during synthesis can be improved by controlling acid type and concentration, reaction temperature, and time. For example, using acetic acid or trifluoroacetic acid in aqueous media with methyl hydrazine improves selectivity toward the desired isomer with minimal by-products.
The use of protecting groups such as tert-butyl carbamate facilitates purification and handling of intermediates, improving overall yields and product stability.
Flow reactors and lithiation techniques have been employed for regioselective functionalization of trifluoromethyl-pyrazoles, allowing introduction of various substituents including aldehydes, acids, and sulfonyl groups, which could be adapted for fluoroethyl and carboximidamide modifications.
Q & A
Q. What analytical methods are recommended for confirming the identity and purity of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide?
To confirm identity, use high-resolution mass spectrometry (HRMS) to match the molecular ion peak with the theoretical molecular weight (224.16 g/mol) . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as the compound has a purity threshold of ≥95% . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) can resolve structural ambiguities, particularly the fluoroethyl and trifluoromethyl substituents .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in air-tight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent decomposition of the fluorinated groups . Conduct stability tests using accelerated thermal degradation studies (e.g., 40°C/75% RH for 6 months) to establish shelf-life parameters .
Q. What preliminary assays are suitable for evaluating its biological activity?
Begin with enzyme inhibition assays targeting kinases or cytochrome P450 isoforms, as trifluoromethyl-pyrazole derivatives often modulate these enzymes . Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
The compound can be synthesized via microwave-assisted cyclocondensation of hydrazine derivatives with fluorinated ketones, reducing reaction time from 24h to 2h while maintaining >85% yield . Replace traditional solvents (e.g., DMF) with ionic liquids (e.g., [BMIM][PF₆]) to enhance solubility of fluorinated intermediates . Validate scalability using flow chemistry with inline FTIR monitoring to track intermediate formation .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions. Standardize protocols by:
- Using low-passage cell lines with authenticated STR profiles .
- Incorporating positive controls (e.g., staurosporine for kinase inhibition) .
- Applying chemoinformatics tools (e.g., molecular docking with AutoDock Vina) to validate target binding poses against crystallographic data .
Q. How can the compound’s pharmacokinetic properties be enhanced for in vivo studies?
Modify the carboximidamide group to improve bioavailability:
- Prodrug derivatization : Convert to a methyl ester via Steglich esterification to enhance intestinal absorption .
- Lipid nanoparticle encapsulation using microfluidics (particle size <100 nm) to increase plasma half-life .
- Perform ADMET prediction with SwissADME to prioritize derivatives with optimal LogP (2–4) and low hepatotoxicity risk .
Q. What computational methods predict its interactions with novel biological targets?
Use ensemble docking (Glide SP/XP) combined with molecular dynamics simulations (GROMACS) to model binding to off-targets like GPCRs or ion channels . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ/k𝒹) .
Methodological Notes
- Spectral Data Interpretation : Assign ¹⁹F NMR signals using CFCl₃ as an internal standard ; δ = –60 to –70 ppm for trifluoromethyl groups .
- Crystallography : Co-crystallize with human serum albumin (PDB ID: 1AO6) to study protein-ligand interactions via X-ray diffraction (resolution ≤2.0 Å) .
- Toxicity Profiling : Conduct AMES tests (TA98/TA100 strains) to assess mutagenicity of metabolic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
